molecular formula C8H2Cl3F3O B1411337 3,4-Dichloro-5-(trifluoromethyl)benzoyl chloride CAS No. 1706458-07-2

3,4-Dichloro-5-(trifluoromethyl)benzoyl chloride

Cat. No. B1411337
CAS RN: 1706458-07-2
M. Wt: 277.4 g/mol
InChI Key: AIAWYNKIJWQIOE-UHFFFAOYSA-N
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Description

3,4-Dichloro-5-(trifluoromethyl)benzoyl chloride is a chemical compound used as an intermediate in organic synthesis . It is an important raw material and intermediate used in Pharmaceuticals, Agrochemicals, and Dyestuff .


Synthesis Analysis

This compound can be synthesized by refluxing 3,4-dichlorobenzoic acid with thionyl chloride . It is also used in the preparation of intermediates, required for the synthesis of C-2 and C-3 substituted pyrazolo .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C8H2Cl3F3O . The structure can be viewed as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

This compound undergoes microwave-promoted Suzuki-type coupling reaction with phenylboronic acid to yield 4-(trifluoromethyl)benzophenone . It is also used in the synthesis of trifluoromethylpyridines, a key structural motif in active agrochemical and pharmaceutical ingredients .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 277.46 and a refractive index of n20/D 1.477 (lit.) . Its boiling point is 184-186 °C/750 mmHg (lit.) and it has a density of 1.383 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis of Drug Intermediates

  • 3,5-bis(trifluoromethyl)benzoyl chloride is synthesized from 1,3-bis(trifluoromethyl)benzene and used as an important drug intermediate. This process includes steps like bromination, carboxylation, and chlorination, with an emphasis on the impact of sulfuric acid amount and reaction temperature on bromination, and the effect of dimethyl sulfoxide in chlorination (Zhou Xiao-rui, 2006).

Chemical Reactions and Modifications

  • The compound is used in reactions for the acylation of azaindoles, with conditions explored for the attachment of acetyl chloride, benzoyl chloride, and chloromethyl oxalate (Z. Zhang et al., 2002).
  • It serves as a reactant in the conversion of benzyl 3-O-benzoyl-4,6-O-benzylidene-β-d-galactopyranoside into the 2-benzoate, showcasing an example of acyl migration towards C-1 (G. Chittenden & J. Buchanan, 1969).

Material Science and Polymer Synthesis

  • Utilized in the synthesis of liquid crystalline difluoroboron complexes and derivatives. This involves the preparation of complexes and their characterization through various spectroscopic techniques, exploring their liquid crystal properties (Emrah Giziroğlu et al., 2014).
  • Plays a role in the synthesis of hyperbranched polyesters, where it's used for in situ end group modification of polymers, affecting their solubilities and thermal properties (H. Kricheldorf et al., 1999).

Medicinal Chemistry

  • Involved in the synthesis of pyridazine analogues of nucleosides like cytidine and uridine, showcasing its role in the creation of bioactive compounds (D. J. Katz et al., 1982).

Catalysis and Reaction Mechanisms

  • Employed in iridium-catalyzed reactions of aroyl chlorides with internal alkynes to produce substituted naphthalenes and anthracenes, highlighting its role in catalytic processes (T. Yasukawa et al., 2002).

Biochemical Analysis

Biochemical Properties

3,4-Dichloro-5-(trifluoromethyl)benzoyl chloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to react with water, bases, alcohol, and oxidizing agents . The nature of these interactions often involves the formation of covalent bonds, leading to the modification of the biomolecules’ structure and function. This compound is also known to be moisture-sensitive and should be stored under dry inert gas to maintain its stability .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to alterations in the expression of specific genes involved in metabolic pathways, thereby impacting cellular metabolism . Additionally, it can interfere with cell signaling pathways, leading to changes in cell behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to undergo microwave-promoted Suzuki-type coupling reactions with phenylboronic acid . These binding interactions can result in changes in gene expression, further influencing cellular function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. It is known to be stable at ambient temperature but is sensitive to moisture, which can lead to its degradation . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause persistent changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. For instance, high doses of this compound have been associated with significant changes in gene expression and metabolic pathways, leading to adverse effects on cellular function . Threshold effects have also been observed, where a specific dosage level must be reached before any noticeable impact on cellular function occurs.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it has been shown to participate in reactions that modify the structure and function of specific biomolecules, thereby affecting overall metabolic activity . These interactions can lead to changes in the levels of specific metabolites, further influencing cellular function and behavior.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound is known to interact with specific transporters and binding proteins, which facilitate its movement within the cell . These interactions can influence the compound’s localization and accumulation, affecting its overall activity and function. For instance, the compound’s distribution within different cellular compartments can impact its ability to interact with specific biomolecules and exert its effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it can interact with target biomolecules . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to its site of action. The specific localization of the compound can influence its ability to exert its effects on cellular function and behavior.

properties

IUPAC Name

3,4-dichloro-5-(trifluoromethyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Cl3F3O/c9-5-2-3(7(11)15)1-4(6(5)10)8(12,13)14/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIAWYNKIJWQIOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)Cl)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Cl3F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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